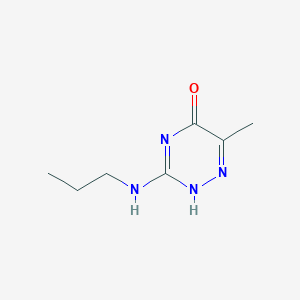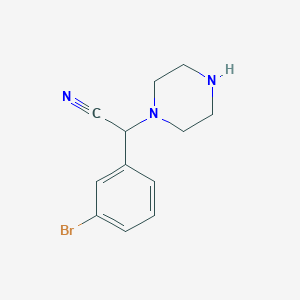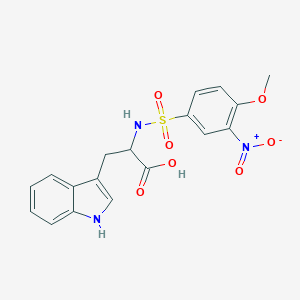![molecular formula C6H6N4O2S B349574 6-(羧甲基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪 CAS No. 1017393-74-6](/img/structure/B349574.png)
6-(羧甲基)-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This hybrid nucleus is known for its diverse pharmacological activities and is of significant interest in drug design and development .
科学研究应用
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various derivatives.
Medicine: The compound is being explored for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
作用机制
Target of Action
The primary targets of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are enzymes such as urease , carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and disease pathogenesis .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it exhibits potent inhibitory activity against urease, a key enzyme in the metabolism of urea . The compound’s mode of action involves competitive inhibition, where it competes with the substrate for the active site of the enzyme .
Biochemical Pathways
The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of urease disrupts the hydrolysis of urea, leading to decreased production of ammonia and carbon dioxide . This can have significant effects on the physiology of urease-positive microorganisms .
Result of Action
The inhibition of target enzymes by 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can result in various molecular and cellular effects. For instance, the inhibition of urease can disrupt the metabolism of urease-positive microorganisms, potentially leading to their growth inhibition or death .
生化分析
Biochemical Properties
The 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compound has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The compound’s ability to form hydrogen bonds allows it to make specific interactions with different target receptors .
Cellular Effects
The effects of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine on cells are quite significant. It has been found to exhibit cytotoxic activities against certain cancer cells . The compound has also been reported to induce apoptosis in certain cell types .
Molecular Mechanism
The molecular mechanism of action of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various biomolecules. For instance, it has been found to inhibit the urease enzyme, a virulence factor in urease-positive microorganisms . The compound has also been reported to occupy the active site of the enzyme, leading to its inhibition .
准备方法
The synthesis of 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Industrial production methods may involve optimizing these reactions for higher yields and purity.
化学反应分析
6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the triazole and thiadiazine rings. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
相似化合物的比较
Similar compounds to 6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine include other triazolothiadiazine derivatives. These compounds share the core triazole and thiadiazine structure but differ in their substituents, leading to variations in their pharmacological activities.
属性
IUPAC Name |
2-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c11-5(12)1-4-2-13-6-8-7-3-10(6)9-4/h3H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBZSRSNXLMOKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C=NN=C2S1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(furan-2-ylmethyl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349493.png)


![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349505.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349507.png)
![2-[2-(2-Furyl)-2-(1-pyrrolidinyl)ethyl]-1-(3-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349510.png)
![N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B349512.png)


![1-[(4-Methoxyphenyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B349518.png)

![5-cyclohexyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349551.png)
![5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B349552.png)

